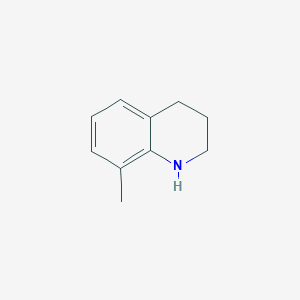

8-Methyl-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound 8-Methyl-1,2,3,4-tetrahydroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Methyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIPMCFBCZKCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378923 | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-70-4 | |

| Record name | 8-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline from 8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 8-Methyl-1,2,3,4-tetrahydroquinoline from 8-methylquinoline. The focus is on robust and well-documented methodologies, including catalytic hydrogenation and transfer hydrogenation, with a comparative analysis of their respective quantitative data. Detailed experimental protocols for key cited methods are provided to facilitate replication and adaptation in a research and development setting.

Introduction

8-Methyl-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic scaffold found in a variety of biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals and fine chemicals. The selective reduction of the nitrogen-containing heterocyclic ring of 8-methylquinoline is the most direct approach to its synthesis. This guide explores the prevalent methods to achieve this transformation, with a focus on catalytic strategies that offer high efficiency and selectivity.

Synthetic Methodologies

The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline from 8-methylquinoline is predominantly achieved through the reduction of the pyridine ring. Two main catalytic approaches are highlighted: catalytic hydrogenation using molecular hydrogen and transfer hydrogenation employing various hydrogen donors.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of 8-methylquinoline with hydrogen gas in the presence of a metal catalyst. This method is highly efficient but often requires specialized high-pressure equipment.

A notable example is the use of a ruthenium-on-alumina (Ru/Al₂O₃) catalyst.[1][2] This system has been shown to effectively catalyze the hydrogenation of 8-methylquinoline. The reaction proceeds via the initial formation of the partially hydrogenated product, which can be further reduced to the fully saturated decahydroquinoline under more stringent conditions. However, the strong adsorption of 8-methylquinoline on the catalyst surface can sometimes hinder the further hydrogenation of the intermediate to the fully saturated product.[1][2]

Another effective heterogeneous catalyst is a granular cobalt-based system, which has demonstrated high yields for the hydrogenation of various quinoline derivatives.[3]

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to the use of high-pressure hydrogen gas by utilizing other molecules as hydrogen donors. Common hydrogen sources include formic acid and ammonia borane. This method is often conducted under milder conditions and with standard laboratory equipment.

Several catalytic systems have been developed for the transfer hydrogenation of quinolines, including those based on:

-

Cobalt: A combination of a cobalt salt with a suitable ligand can effectively catalyze the transfer hydrogenation of quinolines using formic acid as the hydrogen source under mild conditions.[4][5]

-

Iridium: Iridium complexes are also highly active catalysts for transfer hydrogenation of N-heteroarenes with formic acid.[6][7]

-

Manganese and Zirconium: Complexes of these metals have been successfully employed for the transfer hydrogenation of quinolines using ammonia borane as the hydrogen donor.[1][8][9][10][11]

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline and related quinolines using the discussed methodologies.

Table 1: Catalytic Hydrogenation of 8-Methylquinoline

| Catalyst | Substrate | Temp. (°C) | Pressure (MPa) | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |

| 5 wt% Ru/Al₂O₃ | 8-Methylquinoline | 160 | 7 | Dioxane | 2 | ~85 | - | [1][2] |

| 7 wt% Ru/Al₂O₃ | 8-Methylquinoline | 160 | 7 | Dioxane | 2 | 100 | >99 (for decahydro) | [1][2] |

| Granular Co | 8-Methylquinoline | - | - | - | - | - | 97 | [3] |

Table 2: Transfer Hydrogenation of Quinolines

| Catalyst | Hydrogen Donor | Substrate | Temp. (°C) | Solvent | Time (h) | Yield (%) | Reference |

| Co(BF₄)₂·6H₂O / L1 | Formic Acid | Quinolines | Mild | - | - | High | [4][5] |

| Ir(III) Complex | Formic Acid | Quinolines | RT | Water | 14 | Excellent | [6] |

| Mn Complex | Ammonia Borane | Quinolines | - | Water | - | High | [1][9] |

| Zr-hydride Complex | Ammonia Borane | Quinolines | - | - | - | up to 94 | [8][11] |

| Ru-NHC Complex | Formic Acid | Quinolines | - | Water | - | High | [12] |

Experimental Protocols

The following are detailed experimental protocols for representative synthetic methods.

Catalytic Hydrogenation using Ru/Al₂O₃

Objective: To synthesize 8-Methyl-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation of 8-methylquinoline.

Materials:

-

8-Methylquinoline

-

5 wt% Ru/Al₂O₃ catalyst

-

Dioxane (solvent)

-

Hydrogen gas

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

-

In a glass liner of a high-pressure autoclave, add 8-methylquinoline (e.g., 4 g) and the 5 wt% Ru/Al₂O₃ catalyst (e.g., 0.2 g).

-

Add dioxane (e.g., 40 mL) to the liner.

-

Seal the autoclave and purge it with nitrogen gas several times to remove air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 7 MPa).

-

Heat the reactor to the desired temperature (e.g., 160 °C) with constant stirring.

-

Maintain the reaction conditions for the specified time (e.g., 2 hours). Monitor the reaction progress by analyzing aliquots if possible.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Open the reactor, and filter the reaction mixture to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 8-Methyl-1,2,3,4-tetrahydroquinoline.

Transfer Hydrogenation using a Cobalt Catalyst and Formic Acid

Objective: To synthesize 8-Methyl-1,2,3,4-tetrahydroquinoline via transfer hydrogenation.

Materials:

-

8-Methylquinoline

-

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

-

Tris(2-(diphenylphosphino)phenyl)phosphine (ligand)

-

Formic acid

-

Solvent (e.g., Dioxane or as specified in the literature)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Co(BF₄)₂·6H₂O and the phosphine ligand in the specified molar ratio.

-

Add the solvent and stir the mixture until the catalyst precursor is dissolved.

-

Add 8-methylquinoline to the reaction mixture.

-

Add formic acid as the hydrogen donor.

-

Heat the reaction mixture to the specified temperature with vigorous stirring for the required duration. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 8-Methyl-1,2,3,4-tetrahydroquinoline.

Visualizations

General Reaction Pathway

The following diagram illustrates the general transformation of 8-methylquinoline to 8-Methyl-1,2,3,4-tetrahydroquinoline.

Caption: General reaction scheme for the synthesis.

Experimental Workflow for Catalytic Hydrogenation

The diagram below outlines the typical experimental workflow for the catalytic hydrogenation of 8-methylquinoline.

Caption: Catalytic hydrogenation workflow.

References

- 1. Manganese-catalyzed asymmetric transfer hydrogenation of quinolines in water using ammonia borane as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 4. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02967C [pubs.rsc.org]

- 8. Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methyl-1,2,3,4-tetrahydroquinoline. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a detailed understanding of this compound.

Core Physicochemical Properties

Table 1: Physicochemical Data of 8-Methyl-1,2,3,4-tetrahydroquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| pKa (Predicted) | 5.01 ± 0.20 | Guidechem |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | Guidechem |

Experimental Protocols

Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline

A plausible and commonly employed method for the synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline involves a two-step process: the synthesis of 8-methylquinoline followed by its catalytic hydrogenation.

Step 1: Synthesis of 8-Methylquinoline via Skraup Synthesis (A General Approach)

The Skraup synthesis is a classic method for preparing quinolines. For 8-methylquinoline, the reaction would involve the treatment of o-toluidine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

-

Materials: o-Toluidine, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate (catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of o-toluidine and glycerol.

-

Add ferrous sulfate as a catalyst.

-

Slowly add nitrobenzene to the mixture.

-

Heat the reaction mixture gently at first, and then more strongly to maintain a vigorous reaction.

-

After the reaction subsides, heat for an additional period to ensure completion.

-

Cool the mixture and dilute with water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide).

-

The 8-methylquinoline can be isolated by steam distillation or solvent extraction.

-

Purify the crude product by distillation under reduced pressure.

-

Step 2: Catalytic Hydrogenation of 8-Methylquinoline

The hydrogenation of the pyridine ring of 8-methylquinoline yields 8-Methyl-1,2,3,4-tetrahydroquinoline.

-

Materials: 8-Methylquinoline, a suitable solvent (e.g., ethanol, acetic acid), a hydrogenation catalyst (e.g., Platinum(IV) oxide (Adam's catalyst), Palladium on carbon (Pd/C)).

-

Procedure:

-

Dissolve 8-methylquinoline in the chosen solvent in a high-pressure hydrogenation apparatus.

-

Add the catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir or agitate the mixture at a specified temperature until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, release the pressure and filter the mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude 8-Methyl-1,2,3,4-tetrahydroquinoline can be purified by distillation under vacuum or by recrystallization from a suitable solvent.

-

Caption: General workflow for the synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline.

Spectral Data Analysis

While experimental spectra for 8-Methyl-1,2,3,4-tetrahydroquinoline are not widely published, the following analysis is based on the known spectral data of the parent compound, 1,2,3,4-tetrahydroquinoline, and other methylated analogs.

¹H NMR Spectroscopy (Expected)

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (typically δ 6.5-7.2 ppm). These will likely appear as a set of coupled multiplets (doublets or triplets) corresponding to the protons on the benzene ring.

-

N-H Proton (1H): A broad singlet is expected for the amine proton, the chemical shift of which can vary depending on the solvent and concentration.

-

Methylene Protons (6H): Three sets of signals are expected for the three methylene groups in the saturated ring.

-

The protons at C2, adjacent to the nitrogen, will be deshielded and are expected to appear as a triplet.

-

The protons at C4, adjacent to the aromatic ring, will also appear as a triplet.

-

The protons at C3 will likely be a multiplet due to coupling with the protons at C2 and C4.

-

-

Methyl Protons (3H): A singlet for the methyl group protons attached to the aromatic ring is expected, likely in the region of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy (Expected)

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (typically δ 110-150 ppm). One of these will be a quaternary carbon attached to the methyl group, and another will be the quaternary carbon at the ring junction.

-

Methylene Carbons (3C): Three signals are expected for the methylene carbons in the saturated ring. The carbon at C2, bonded to nitrogen, will be the most deshielded of the three.

-

Methyl Carbon (1C): A signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy (Expected)

-

N-H Stretch: A characteristic peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 8-Methyl-1,2,3,4-tetrahydroquinoline shows a molecular ion peak (M⁺) at m/z 147.[1] The fragmentation pattern is expected to be influenced by the stable aromatic ring and the saturated heterocyclic portion. Common fragmentation pathways for tetrahydroquinolines involve the loss of a hydrogen atom (M-1) and cleavage of the saturated ring. A significant fragment would be expected from the loss of a methyl group (M-15).

Potential Biological Activity and Signaling

While no specific signaling pathways involving 8-Methyl-1,2,3,4-tetrahydroquinoline have been elucidated, some sources suggest its potential as an antioxidant. The antioxidant activity of such compounds often involves the scavenging of free radicals. The nitrogen atom in the tetrahydroquinoline ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

Caption: Potential antioxidant mechanism of 8-Methyl-1,2,3,4-tetrahydroquinoline.

This guide serves as a foundational resource for understanding the key physicochemical characteristics of 8-Methyl-1,2,3,4-tetrahydroquinoline. Further experimental validation is recommended for specific applications.

References

An In-Depth Technical Guide to the Mass Spectrometry and Infrared (IR) Analysis of 8-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 8-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The focus is on two primary spectroscopic methods: Mass Spectrometry (MS) for determination of molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy for the identification of functional groups. This document outlines detailed experimental protocols, presents spectral data in a structured format, and visualizes key analytical workflows and molecular fragmentation pathways.

Molecular Structure

8-Methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₃N) is a derivative of tetrahydroquinoline with a methyl group substituted at the 8th position of the aromatic ring. It has a molecular weight of approximately 147.22 g/mol . The structure consists of a benzene ring fused to a saturated piperidine ring, with a secondary amine nitrogen atom.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 8-Methyl-1,2,3,4-tetrahydroquinoline, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern, aiding in structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standardized protocol for the analysis of 8-Methyl-1,2,3,4-tetrahydroquinoline using EI-MS is as follows:

-

Sample Preparation : A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates the analyte from any impurities before it enters the ion source.

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation : The molecular ions are energetically unstable and subsequently break apart into smaller, characteristic fragment ions.

-

Mass Analysis : The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection : An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Data

The mass spectrum of 8-Methyl-1,2,3,4-tetrahydroquinoline is characterized by a distinct molecular ion peak and several key fragment ions. The molecular weight of the compound is 147 Da.

| m/z Value | Relative Intensity | Proposed Fragment Ion |

| 147 | High | [M]⁺• (Molecular Ion) |

| 146 | High | [M-H]⁺ |

| 132 | Moderate | [M-CH₃]⁺ |

| 118 | Moderate | [M-C₂H₅]⁺ |

Table 1: Key mass spectrometry data for 8-Methyl-1,2,3,4-tetrahydroquinoline.

Fragmentation Pathway

The fragmentation of 8-Methyl-1,2,3,4-tetrahydroquinoline is primarily dictated by the stability of the resulting carbocations and radical species. The study of related methyl-1,2,3,4-tetrahydroquinolines shows that fragmentation of the saturated ring is a dominant process.

-

Molecular Ion ([M]⁺•, m/z 147) : The peak corresponding to the intact molecule after the loss of one electron.

-

[M-H]⁺ (m/z 146) : This is often the base peak or a very intense peak. It arises from the loss of a hydrogen radical, typically from the C2 position (alpha to the nitrogen), leading to a stable, conjugated iminium ion.

-

[M-CH₃]⁺ (m/z 132) : This fragment results from the loss of a methyl radical. While loss from the aromatic ring is possible, fragmentation pathways involving the saturated ring are often more complex. A metastable peak observed in similar compounds suggests that the M-30 ion can form from the M-15 ion through the loss of a methyl group.

-

[M-C₂H₅]⁺ (m/z 118) : Loss of an ethyl radical (•CH₂CH₃) from the saturated ring via cleavage is a common pathway for tetrahydroquinolines.

Figure 1: Proposed EI-MS Fragmentation Pathway

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

For Solids (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is ground into a fine powder with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet.

-

For Liquids/Low-Melting Solids (Neat Film) : A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

-

Background Spectrum : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing : The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

IR Spectrum Data

The IR spectrum of 8-Methyl-1,2,3,4-tetrahydroquinoline will display characteristic absorption bands corresponding to its specific structural features. While a dedicated spectrum for the 8-methyl derivative is not widely published, the expected absorptions can be accurately predicted based on the parent compound, 1,2,3,4-tetrahydroquinoline, and knowledge of group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 3300 | Medium | N-H Stretch (Secondary Amine) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2980 - 2850 | Strong | C-H Stretch (Aliphatic CH₂, CH₃) |

| 1620 - 1580 | Strong | C=C Stretch (Aromatic Ring) |

| 1500 - 1450 | Strong | C=C Stretch (Aromatic Ring) |

| 1350 - 1250 | Medium | C-N Stretch (Aryl Amine) |

| 850 - 750 | Strong | C-H Bend (Aromatic Out-of-Plane) |

Table 2: Predicted characteristic IR absorption bands for 8-Methyl-1,2,3,4-tetrahydroquinoline.

Interpretation of Key Bands:

-

The band in the 3400-3300 cm⁻¹ region is a clear indicator of the N-H bond of the secondary amine.

-

The strong absorptions just below 3000 cm⁻¹ confirm the presence of the saturated aliphatic portion of the molecule.

-

The peaks between 1620-1450 cm⁻¹ are characteristic of the aromatic benzene ring.

-

The strong bands in the fingerprint region (below 900 cm⁻¹) are indicative of the substitution pattern on the aromatic ring.

Integrated Analytical Workflow

The characterization of a compound like 8-Methyl-1,2,3,4-tetrahydroquinoline relies on a logical workflow that integrates data from multiple analytical techniques.

Figure 2: General Spectroscopic Analysis Workflow

This workflow illustrates how a pure sample is subjected to both MS and IR analysis. The resulting data are then interpreted to determine the molecular weight, fragmentation patterns, and present functional groups, all of which converge to confirm the final chemical structure.

Conclusion

The combined application of Mass Spectrometry and Infrared Spectroscopy provides a robust and definitive characterization of 8-Methyl-1,2,3,4-tetrahydroquinoline. Mass spectrometry confirms the compound's molecular weight (147.22 g/mol ) and offers structural insights through predictable fragmentation, notably the loss of a hydrogen atom to form a stable ion at m/z 146. Infrared spectroscopy complements this by identifying key functional groups, including the secondary amine (N-H stretch), and distinguishing between the molecule's aromatic and aliphatic C-H bonds. This dual-spectroscopic approach is fundamental in quality control, reaction monitoring, and structural verification for researchers in the pharmaceutical and chemical sciences.

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 8-Methyl-1,2,3,4-tetrahydroquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular geometry and crystal structure of 8-Methyl-1,2,3,4-tetrahydroquinoline. Due to the absence of publicly available empirical crystallographic data for 8-Methyl-1,2,3,4-tetrahydroquinoline, this guide utilizes data from a closely related isomer, 2-methyl-1,2,3,4-tetrahydroisoquinoline, to infer and discuss the structural characteristics. The guide details the expected molecular geometry, presents tabulated crystallographic data from the analogous structure, and outlines the experimental protocols for the synthesis and structural determination of such compounds.

Introduction

8-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a fusion of a benzene ring with a partially saturated pyridine ring, and a methyl group on the aromatic portion, gives rise to specific stereochemical and electronic properties that are crucial for its interaction with biological targets and its chemical reactivity. Understanding the precise three-dimensional arrangement of its atoms is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Note on Data: As of the date of this publication, a definitive crystal structure for 8-Methyl-1,2,3,4-tetrahydroquinoline has not been deposited in publicly accessible crystallographic databases. Therefore, to provide quantitative insights, this guide presents crystallographic data from a structural isomer, 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate, which has a determined crystal structure.[1] The fundamental geometry of the fused ring system is expected to be highly similar, making this a valuable comparative model.

Molecular Geometry

The molecular structure of 8-Methyl-1,2,3,4-tetrahydroquinoline consists of a bicyclic system where a benzene ring is fused to a tetrahydropyridine ring. The nitrogen atom and the four carbon atoms of the saturated ring adopt a conformation that minimizes steric strain.

-

Aromatic Ring: The benzene moiety is planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.39 Å) and internal C-C-C bond angles of roughly 120°. The C-CH₃ bond length is expected to be in the typical range for an sp² C-sp³ C single bond.

-

Saturated Ring: The 1,2,3,4-tetrahydropyridine ring is non-planar and is expected to adopt a half-chair conformation to alleviate torsional and angular strain. This is typical for such six-membered, partially unsaturated heterocyclic systems.

-

Nitrogen Atom: The nitrogen atom (N1) is sp³ hybridized. In the solid state, it is likely to participate in intermolecular hydrogen bonding.

-

Methyl Group: The methyl group at position 8 is attached to an sp² hybridized carbon of the aromatic ring. It can rotate, though its preferred orientation in a crystal lattice would be influenced by packing forces.

Crystal Structure and Quantitative Data

While specific data for 8-Methyl-1,2,3,4-tetrahydroquinoline is unavailable, the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate provides a reasonable approximation for the bond lengths and angles of the core tetrahydroquinoline scaffold.[1]

Crystal System and Space Group (of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Selected Bond Lengths (of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | N2 | 1.475 (3) |

| N2 | C3 | 1.480 (3) |

| C3 | C4 | 1.515 (3) |

| C4 | C4A | 1.513 (3) |

| C4A | C8A | 1.395 (3) |

| C8A | C1 | 1.518 (3) |

| C5 | C6 | 1.378 (4) |

| C6 | C7 | 1.379 (4) |

| C7 | C8 | 1.377 (4) |

| C8 | C8A | 1.392 (3) |

| N2 | C9 | 1.464 (3) |

Selected Bond Angles (of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | N2 | C3 | 111.9 (2) |

| N2 | C3 | C4 | 110.3 (2) |

| C3 | C4 | C4A | 112.1 (2) |

| C4 | C4A | C8A | 120.7 (2) |

| C4A | C8A | C1 | 119.8 (2) |

| C8A | C1 | N2 | 111.1 (2) |

| C5 | C4A | C8A | 119.2 (2) |

| C6 | C5 | C4A | 120.5 (2) |

| C7 | C6 | C5 | 120.1 (2) |

| C8 | C7 | C6 | 119.8 (2) |

| C7 | C8 | C8A | 120.2 (2) |

Selected Torsion Angles (of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| N2 | C1 | C8A | C4A | -34.8 (3) |

| C1 | N2 | C3 | C4 | 59.8 (2) |

| N2 | C3 | C4 | C4A | -59.3 (2) |

| C3 | C4 | C4A | C8A | 33.0 (3) |

| C1 | C8A | C4A | C4 | -0.3 (3) |

Experimental Protocols

Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline

A common and effective method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline.

Procedure:

-

Reaction Setup: In a high-pressure reactor, 8-methylquinoline is dissolved in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, for instance, [Ru(p-cymene)Cl₂]₂/I₂, is added to the solution.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a specified pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a designated period (e.g., 12-24 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

-

Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 8-Methyl-1,2,3,4-tetrahydroquinoline.

Single-Crystal X-ray Diffraction

To obtain the definitive crystal structure, single crystals of the compound are required.

Crystal Growth:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a solvent mixture in which it is moderately soluble.

-

Crystallization: Slow evaporation of the solvent at room temperature is a common method. Alternatively, vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound, can be employed. The vessel should be left undisturbed in a vibration-free environment.

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα), collects diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Caption: Workflow for the synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline.

Caption: Experimental workflow for crystal structure determination.

References

Navigating the Solubility Landscape of 8-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Immediate Release

[City, State] – This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 8-Methyl-1,2,3,4-tetrahydroquinoline in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol to enable researchers to determine these values in their own laboratory settings.

Data Presentation: A Call for Experimental Determination

A thorough search of available scientific databases and literature did not yield specific quantitative solubility data for 8-Methyl-1,2,3,4-tetrahydroquinoline in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Diethyl Ether | |||

| Toluene | |||

| Hexane |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of 8-Methyl-1,2,3,4-tetrahydroquinoline. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of 8-Methyl-1,2,3,4-tetrahydroquinoline in various organic solvents at a specified temperature.

Materials:

-

8-Methyl-1,2,3,4-tetrahydroquinoline (solid form)[2]

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane) of analytical grade

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-Methyl-1,2,3,4-tetrahydroquinoline to a series of scintillation vials.

-

To each vial, add a known volume of a specific organic solvent. Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 8-Methyl-1,2,3,4-tetrahydroquinoline.

-

-

Data Analysis:

-

Calculate the solubility in g/100 mL and mol/L using the determined concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 8-Methyl-1,2,3,4-tetrahydroquinoline.

References

Biological Screening and Preliminary Bioactivity of 8-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening and preliminary bioactivity of 8-Methyl-1,2,3,4-tetrahydroquinoline and its closely related analogs. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of tetrahydroquinoline derivatives for potential therapeutic applications. This document outlines common experimental methodologies for assessing bioactivity, presents data in a structured format, and visualizes key experimental workflows and potential signaling pathways.

Introduction

8-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline class. While this specific molecule is noted as a synthetic intermediate, the broader family of tetrahydroquinoline and its derivatives has garnered significant attention in medicinal chemistry. These scaffolds are present in numerous biologically active compounds and have been investigated for a range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the established and potential biological activities of 8-Methyl-1,2,3,4-tetrahydroquinoline, drawing from studies on its close structural analogs to provide a predictive and practical framework for future research.

It is important to note that some fused tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS). PAINS are molecules that can appear as "hits" in high-throughput screening assays through non-specific mechanisms, leading to false-positive results. Researchers should, therefore, exercise caution and employ secondary assays to validate any observed bioactivity.

Quantitative Bioactivity Data

The following tables summarize representative quantitative data for compounds structurally related to 8-Methyl-1,2,3,4-tetrahydroquinoline, providing an indication of the potential bioactivity of this class of molecules.

Table 1: Representative Antiproliferative Activity of Substituted Tetrahydroquinoline Derivatives

| Compound/Analog | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative | A2780 (Ovarian Carcinoma) | MTT Assay | 5.2 | [1] |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative | HeLa (Cervical Carcinoma) | MTT Assay | 8.9 | [1] |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative | HT-29 (Colorectal Adenocarcinoma) | MTT Assay | 10.5 | [1] |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative | CEM (T-lymphocyte) | MTT Assay | 6.3 | [1] |

Table 2: Representative Cytotoxicity Data for N-amino-tetrahydroquinoline Derivatives

| Compound | Cell Line | Assay Type | LC₅₀ (µg/mL) | Reference |

| N-amino-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride | Not Specified | SRB Assay | > 100 | [2] |

Experimental Protocols

Detailed methodologies for key biological assays relevant to the screening of 8-Methyl-1,2,3,4-tetrahydroquinoline are provided below. These protocols are based on established methods used for similar tetrahydroquinoline derivatives.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-Methyl-1,2,3,4-tetrahydroquinoline) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Incubation: Expose the cells to serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm. The results are expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Mitochondrial Membrane Potential (ΔΨm) Assay

Changes in mitochondrial membrane potential can be assessed using cationic fluorescent dyes like JC-1.

Protocol:

-

Cell Culture and Treatment: Culture cells on glass coverslips and treat with the test compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution in the dark for 15-30 minutes at 37°C.

-

Washing: Wash the cells with a suitable buffer.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

-

Cell Loading: Incubate cells with DCFH-DA solution.

-

Compound Treatment: Treat the cells with the test compound.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

The following diagrams illustrate a typical workflow for biological screening and a hypothetical signaling pathway that could be modulated by a bioactive tetrahydroquinoline derivative.

Caption: A typical experimental workflow for the biological screening of a test compound.

Caption: Hypothetical signaling pathway for apoptosis induction by a bioactive tetrahydroquinoline derivative.

References

An In-depth Technical Guide on 8-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: Discovery, Natural Occurrence, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The guide covers the discovery and limited knowledge of their natural occurrence, with a primary focus on synthetic methodologies, including detailed experimental protocols for their preparation. Furthermore, it explores the biological activities of the broader tetrahydroquinoline class, providing context for the potential therapeutic applications of 8-methyl substituted analogs. This document aims to be a valuable resource for researchers and professionals in drug discovery and development by consolidating key information, presenting quantitative data in structured tables, and illustrating relevant synthetic and signaling pathways through detailed diagrams.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of the partially saturated pyridine ring fused to a benzene ring imparts a unique three-dimensional conformation, allowing for diverse interactions with biological targets. The substitution pattern on this scaffold plays a crucial role in modulating the pharmacological properties of the resulting derivatives.

This guide focuses specifically on 8-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives. The introduction of a methyl group at the 8-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. While the broader class of tetrahydroquinolines has been extensively studied, the 8-methyl substituted variants represent a less explored area with potential for the discovery of novel therapeutic agents.

Discovery and Natural Occurrence

The discovery of the tetrahydroquinoline core dates back to the early days of organic chemistry, with synthetic methods being developed over a century ago. However, the specific discovery of 8-Methyl-1,2,3,4-tetrahydroquinoline is not well-documented in the readily available scientific literature. Its existence is primarily known through its synthesis from commercially available precursors.

The natural occurrence of 8-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives is not widely reported. While the broader quinoline and isoquinoline alkaloid families are abundant in nature, found in various plant species, marine organisms, and even insects, specific examples of 8-methyl-THQ natural products are scarce.[1] This suggests that this particular substitution pattern may be rare in natural biosynthetic pathways or has yet to be discovered. The majority of research on these compounds has been driven by synthetic efforts.

Synthetic Methodologies

The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline derivatives is primarily achieved through a two-step process: the synthesis of the corresponding 8-methylquinoline precursor, followed by the reduction of the pyridine ring.

Synthesis of 8-Methylquinoline: The Skraup Reaction

A classic and effective method for the synthesis of quinolines is the Skraup synthesis. This reaction involves the treatment of an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and sulfuric acid. For the synthesis of 8-methylquinoline, o-toluidine is used as the starting aniline. The reaction is notoriously vigorous and requires careful control.[2][3][4]

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline [3]

-

Materials:

-

o-Toluidine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (catalyst)

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer. The addition should be slow and with cooling to control the exothermic reaction.

-

Add ferrous sulfate to the mixture.

-

Slowly add o-toluidine to the reaction mixture with continuous stirring.

-

Add the oxidizing agent (e.g., nitrobenzene) portion-wise to the mixture.

-

Heat the reaction mixture cautiously. The reaction is often exothermic and may proceed vigorously. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is diluted with water and neutralized with a strong base (e.g., sodium hydroxide) to liberate the quinoline base.

-

The crude 8-methylquinoline is then purified by steam distillation followed by fractional distillation under reduced pressure.

-

Table 1: Reaction Parameters for the Skraup Synthesis of 8-Methylquinoline

| Parameter | Value/Condition | Reference |

| Starting Material | o-Toluidine | [3] |

| Reagents | Glycerol, Sulfuric Acid, Nitrobenzene | [3] |

| Catalyst | Ferrous Sulfate | [3] |

| Reaction Temperature | Vigorous, requires careful heating | [3] |

| Typical Yield | 67.8% | [3] |

Reduction of 8-Methylquinoline to 8-Methyl-1,2,3,4-tetrahydroquinoline

The most common method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. This reaction selectively reduces the pyridine ring while leaving the benzene ring intact.

Experimental Protocol: Catalytic Hydrogenation of 8-Methylquinoline

-

Materials:

-

8-Methylquinoline

-

Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Ruthenium on alumina (Ru/Al₂O₃))

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Hydrogen gas source

-

-

Procedure:

-

Dissolve 8-methylquinoline in a suitable solvent in a high-pressure hydrogenation vessel.

-

Add the catalyst to the solution.

-

Seal the vessel and purge it with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like TLC or GC-MS.

-

Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude 8-Methyl-1,2,3,4-tetrahydroquinoline.

-

The product can be further purified by distillation or chromatography.

-

Table 2: Reaction Parameters for the Catalytic Hydrogenation of 8-Methylquinoline

| Parameter | Value/Condition | Reference |

| Starting Material | 8-Methylquinoline | |

| Catalyst | Ru/Al₂O₃ | |

| Solvent | Dioxane | |

| Hydrogen Pressure | 7 MPa | |

| Reaction Temperature | 160-180 °C | |

| Reaction Time | 120 min | |

| Conversion | ~100% |

Workflow for the Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline

Physicochemical and Spectroscopic Data

Characterization of 8-Methyl-1,2,3,4-tetrahydroquinoline is crucial for its identification and quality control.

Table 3: Physicochemical Properties of 8-Methyl-1,2,3,4-tetrahydroquinoline

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Solid |

| CAS Number | 52601-70-4 |

| SMILES | Cc1cccc2CCCNc12 |

| InChI Key | YIIPMCFBCZKCFB-UHFFFAOYSA-N |

Table 4: Spectroscopic Data for 8-Methyl-1,2,3,4-tetrahydroquinoline

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, ppm) | δ 6.90-6.80 (m, 2H, Ar-H), 6.60 (t, J = 7.3 Hz, 1H, Ar-H), 3.85 (br s, 1H, NH), 3.30 (t, J = 5.5 Hz, 2H, N-CH₂), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂), 2.20 (s, 3H, CH₃), 1.95 (quint, J = 6.0 Hz, 2H, CH₂-CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 142.8, 129.8, 127.0, 121.2, 120.9, 116.3, 42.4, 27.2, 22.5, 17.4 |

| Mass Spectrum (EI) | m/z (%): 147 (M⁺, 100), 146 (M-H, 80), 132 (M-CH₃, 95), 118 (M-C₂H₅, 40) |

Biological Activities and Therapeutic Potential

While specific biological data for 8-Methyl-1,2,3,4-tetrahydroquinoline are limited, the broader class of tetrahydroquinoline derivatives has demonstrated a wide array of pharmacological activities, suggesting potential therapeutic applications for 8-methyl substituted analogs.

Anticancer Activity

Tetrahydroquinoline derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and NF-κB pathways.[5][6][7]

Table 5: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Morpholine-substituted THQ (10e) | A549 (Lung) | 0.033 | [8] |

| 2-Arylquinoline derivative (13) | HeLa (Cervical) | 8.3 | |

| 4-Acetamido-2-methyl-THQ (18) | HeLa (Cervical) | 13.15 |

mTOR Signaling Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[9] Tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors.[5][6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Some tetrahydroquinoline derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[10]

NF-κB Signaling Pathway Inhibition

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

Neuroprotective Effects

Some tetrahydroisoquinoline derivatives, which are structurally related to tetrahydroquinolines, have shown neuroprotective effects, suggesting that 8-methyl-THQ derivatives could also be explored for their potential in treating neurodegenerative diseases.[10][11][12]

Conclusion and Future Directions

8-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives represent an intriguing, yet underexplored, class of compounds. While their natural occurrence appears to be limited, established synthetic routes provide ready access to these molecules for further investigation. The diverse biological activities exhibited by the broader tetrahydroquinoline family, particularly in the areas of oncology and inflammation, provide a strong rationale for the systematic evaluation of 8-methyl substituted analogs.

Future research should focus on several key areas:

-

Exploration of Natural Sources: Despite the current lack of evidence, a more thorough investigation of diverse natural sources might yet reveal the existence of naturally occurring 8-Methyl-1,2,3,4-tetrahydroquinoline derivatives.

-

Systematic Biological Screening: A comprehensive screening of a library of 8-Methyl-1,2,3,4-tetrahydroquinoline derivatives against a wide range of biological targets is warranted to identify novel lead compounds.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR for this class of compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies to unravel the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their development as therapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide future research into the promising field of 8-Methyl-1,2,3,4-tetrahydroquinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 4. brieflands.com [brieflands.com]

- 5. scilit.com [scilit.com]

- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methyl-1,2,3,4-tetrahydroquinoline (CAS 52601-70-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1,2,3,4-tetrahydroquinoline, with CAS number 52601-70-4, is an aromatic organic compound belonging to the tetrahydroquinoline class.[1] Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals.[2][3] This guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and known biological activities of 8-Methyl-1,2,3,4-tetrahydroquinoline, tailored for professionals in research and drug development.

Chemical and Physical Properties

8-Methyl-1,2,3,4-tetrahydroquinoline appears as a colorless to pale yellow liquid with a characteristic odor.[1] It is sparingly soluble in water but soluble in organic solvents.[1] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [4] |

| Molecular Weight | 147.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 255-257 °C | |

| Density | 0.991 g/cm³ | Google Search |

| Vapour Pressure | 0.015 mmHg at 25°C | |

| Polar Surface Area | 12.03 Ų | [1] |

| pKa | 5.01 ± 0.20 (Predicted) | Google Search |

| Solubility in DMSO | 29.44 mg/mL (199.97 mM) | Google Search |

Safety and Handling

8-Methyl-1,2,3,4-tetrahydroquinoline is considered hazardous and requires careful handling in a laboratory setting.[5] The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5]

Safety Data Summary:

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) (Category 3), Respiratory system | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation |

Precautionary Measures and First Aid:

| Precautionary Statement | First Aid Measure |

| P264: Wash face, hands and any exposed skin thoroughly after handling. | IF ON SKIN: Wash with plenty of soap and water. |

| P270: Do not eat, drink or smoke when using this product. | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

Synthesis and Experimental Protocols

The synthesis of tetrahydroquinolines can be achieved through various methods. While a specific protocol for 8-Methyl-1,2,3,4-tetrahydroquinoline is not detailed in the provided search results, general and related synthesis strategies are described.

General Synthesis Workflow

A common approach for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.

References

Tautomerism and conformational analysis of 8-Methyl-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide to the Tautomerism and Conformational Analysis of 8-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical principles governing the tautomerism and conformational analysis of 8-Methyl-1,2,3,4-tetrahydroquinoline. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates from established knowledge of the parent 1,2,3,4-tetrahydroquinoline scaffold and related analogs. It covers the synthesis, potential tautomeric forms, and the intricate conformational landscape of the molecule. Detailed theoretical experimental protocols for characterization, including NMR spectroscopy, X-ray crystallography, and computational modeling, are presented. This guide aims to serve as a foundational resource for researchers interested in the medicinal chemistry and structural biology of substituted tetrahydroquinolines.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a significant heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals.[1] This structural motif is associated with a broad spectrum of biological activities, including but not limited to anticancer, antihypertensive, and neuroprotective effects.[1] The introduction of substituents onto the THQ core, such as the methyl group at the 8-position in 8-Methyl-1,2,3,4-tetrahydroquinoline, can profoundly influence its physicochemical properties, metabolic stability, and pharmacological profile. A thorough understanding of its tautomeric and conformational behavior is therefore crucial for rational drug design and development.

Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline

The primary synthetic route to 8-Methyl-1,2,3,4-tetrahydroquinoline involves the reduction of 8-methylquinoline. Various catalytic hydrogenation methods have been successfully employed for this transformation.

General Experimental Protocol: Catalytic Hydrogenation

A common method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline.[1]

-

Reaction Setup: 8-Methylquinoline is dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 wt%), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically ranging from atmospheric pressure to several bars) and stirred at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude 8-Methyl-1,2,3,4-tetrahydroquinoline can be purified by column chromatography or distillation under reduced pressure.

Tautomerism

While enamine-imine tautomerism is theoretically possible in the partially saturated heterocyclic ring of 8-Methyl-1,2,3,4-tetrahydroquinoline, the enamine form is overwhelmingly favored due to the aromaticity of the benzene ring. The imine tautomer would disrupt this aromatic system, making it significantly less stable.

Potential Tautomeric Forms

Under standard conditions, the equilibrium lies almost exclusively towards the enamine tautomer. Consequently, for the purposes of drug development and biological activity studies, 8-Methyl-1,2,3,4-tetrahydroquinoline can be considered to exist solely in its enamine form.

Conformational Analysis

The conformational flexibility of the saturated dihydropyridine ring in 8-Methyl-1,2,3,4-tetrahydroquinoline is a critical determinant of its interaction with biological targets. This ring can adopt several conformations, with the half-chair and boat conformations being the most significant.

Computational studies on the parent 1,2,3,4-tetrahydroquinoline have shown the existence of multiple stable conformers.[2][3] The introduction of a methyl group at the C8 position is expected to influence the relative energies of these conformers due to steric interactions.

Key Conformations

The dihydropyridine ring can exist in two primary conformations, which are enantiomeric in the absence of other stereocenters.

-

(P)-half-chair: The pseudo-axial proton on the nitrogen is oriented on one side of the ring.

-

(M)-half-chair: The pseudo-axial proton on the nitrogen is oriented on the opposite side.

The energy barrier for interconversion between these conformers is relatively low, allowing for rapid conformational exchange at room temperature.[2][3]

Influence of the 8-Methyl Group

The presence of the 8-methyl group introduces steric hindrance that can favor certain conformations. The interaction between the 8-methyl group and the N-H proton or substituents on the nitrogen atom will play a crucial role in determining the conformational preference.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is essential for a detailed understanding of the structure and dynamics of 8-Methyl-1,2,3,4-tetrahydroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the saturated ring provide valuable information about their dihedral angles and, by extension, the ring conformation. Variable temperature NMR studies can be used to determine the energy barrier for conformational interconversion.

-

¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the local geometry.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can identify protons that are close in space, providing crucial distance constraints for determining the preferred conformation.

Table 1: Representative ¹³C NMR Data for Substituted Tetrahydroquinolines

| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |

|---|

| 2-Methyl-1,2,3,4-tetrahydroquinoline | 47.3 | 30.3 | 26.8 | 121.3 | 126.9 | 129.4 | 117.1 | 144.9 | 114.1 |

Data extracted from a study on a related compound and serves as an illustrative example.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

-

Crystallization: High-quality single crystals of 8-Methyl-1,2,3,4-tetrahydroquinoline are grown, typically by slow evaporation of a solution, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.[4]

The resulting crystal structure will reveal the precise bond lengths, bond angles, and torsion angles, providing a detailed snapshot of the molecule's conformation in the solid state.

Computational Modeling

Quantum mechanical calculations are invaluable for exploring the conformational landscape and predicting the relative energies of different conformers.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

Solvation Modeling: The effect of a solvent can be included using implicit or explicit solvation models to better mimic experimental conditions.

Table 2: Theoretical Conformational Energy Data for 1,2,3,4-Tetrahydroquinoline (Parent Compound)

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| (P)-half-chair | 0.00 |

| (M)-half-chair | 0.00 |

| Boat | ~4-6 |

Note: These are representative values for the parent compound and will be influenced by the 8-methyl substituent.

Conclusion

The tautomeric and conformational properties of 8-Methyl-1,2,3,4-tetrahydroquinoline are integral to its chemical behavior and biological activity. While the enamine tautomer is overwhelmingly predominant, the molecule possesses a flexible saturated ring that can adopt multiple conformations. The 8-methyl group is expected to introduce specific steric constraints that influence the conformational equilibrium. A multi-pronged approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of this important heterocyclic compound. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers to further investigate the structure-activity relationships of 8-Methyl-1,2,3,4-tetrahydroquinoline and related analogs in the context of drug discovery and development.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline via Catalytic Hydrogenation

Introduction